![molecular formula C10H15NO B017092 Talsaclidine CAS No. 147025-53-4](/img/structure/B17092.png)
Talsaclidine
Descripción general
Descripción
Talsaclidine (WAL-2014) is a non-selective muscarinic acetylcholine receptor agonist. It acts as a full agonist at the M1 subtype, and as a partial agonist at the M2 and M3 subtypes . It was under development for the treatment of Alzheimer’s disease but showed only modest or poor efficacy in rhesus monkeys and humans, respectively .
Molecular Structure Analysis
Talsaclidine has a molecular formula of C10H15NO and a molar mass of 165.236 g·mol−1 . The IUPAC name for Talsaclidine is (3R)-3-(Prop-2-yn-1-yloxy)-1-azabicyclo[2.2.2]octane .Physical And Chemical Properties Analysis
Talsaclidine has a molecular weight of 165.23 g/mol . The compound is a small molecule and is classified as investigational .Aplicaciones Científicas De Investigación
Alzheimer’s Disease Treatment
Talsaclidine has been studied for its potential in treating Alzheimer’s disease due to its action as a muscarinic acetylcholine receptor agonist. It specifically acts as a full agonist at the M1 subtype and as a partial agonist at the M2 and M3 subtypes . This property is significant because it can stimulate the nonamyloidogenic alpha-secretase pathway, which is considered a therapeutic target for reducing amyloid beta-peptide levels in Alzheimer’s patients .
Cognitive Function Enhancement
In animal models and early human trials, Talsaclidine has shown promise in enhancing cognitive functions. This is particularly relevant for conditions like Alzheimer’s disease, where cognitive decline is a major symptom. The drug’s ability to stimulate muscarinic receptors in the brain could potentially lead to improved memory and learning capabilities .
Neuroprotection
Research suggests that Talsaclidine may have neuroprotective effects. By promoting the activation of the alpha-secretase pathway, it could help in reducing the accumulation of amyloid plaques, which are toxic to neurons. This mechanism could be beneficial in preventing neurodegenerative processes associated with Alzheimer’s disease .
Modulation of Secretase Activities
Talsaclidine’s influence on secretase activities is a key area of interest. It has been shown to modulate enzymes like beta-, gamma-, and alpha-secretase, which are involved in the processing of amyloid precursor protein (APP). This modulation is crucial for developing therapies aimed at altering the production of amyloid beta-peptides, implicated in Alzheimer’s disease pathology .
Management of Psychiatric Symptoms
Although primarily researched for Alzheimer’s disease, Talsaclidine’s effects on muscarinic receptors suggest that it could also be useful in managing certain psychiatric symptoms. For instance, its cognitive-enhancing properties might benefit patients with schizophrenia or bipolar disorder who experience cognitive deficits .
Comparative Pharmacology
Talsaclidine serves as a reference compound in comparative pharmacology studies. By comparing its efficacy and side effects with other muscarinic agonists, researchers can better understand the pharmacodynamic and pharmacokinetic properties of this class of drugs .
Development of Diagnostic Tools
The response of Alzheimer’s patients to Talsaclidine treatment could potentially be used to develop diagnostic tools. For example, changes in cerebrospinal fluid levels of amyloid beta-peptides after Talsaclidine administration might help in assessing the disease’s progression or response to treatment .
Mecanismo De Acción
Target of Action
Talsaclidine, also known as WAL-2014, is a non-selective muscarinic acetylcholine receptor agonist . It primarily targets the M1 subtype of muscarinic acetylcholine receptors, acting as a full agonist . Additionally, it acts as a partial agonist at the M2 and M3 subtypes . These receptors play a crucial role in transmitting signals in the nervous system.
Mode of Action
Talsaclidine interacts with its targets, the muscarinic acetylcholine receptors, by binding to them and activating them . As a full agonist at the M1 subtype, it fully activates this receptor, leading to a complete response. As a partial agonist at the M2 and M3 subtypes, it only partially activates these receptors, leading to a less than maximal response .
Biochemical Pathways
These pathways play key roles in various physiological processes, including memory and learning, heart rate regulation, and smooth muscle contraction .
Pharmacokinetics
Talsaclidine has a bioavailability of 70% , indicating that a significant proportion of the drug is absorbed into the bloodstream after administration . It has a protein binding rate of 7% , suggesting that most of the drug remains free in the bloodstream and can exert its effects . The drug is primarily excreted through the kidneys, with 86% of the drug being renally excreted .
Propiedades
IUPAC Name |
(3R)-3-prop-2-ynoxy-1-azabicyclo[2.2.2]octane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-2-7-12-10-8-11-5-3-9(10)4-6-11/h1,9-10H,3-8H2/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFJONKUSLSKSW-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1CN2CCC1CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCO[C@H]1CN2CCC1CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20163565 | |
Record name | Talsaclidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20163565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Talsaclidine | |
CAS RN |
147025-53-4 | |
Record name | Talsaclidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147025-53-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Talsaclidine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147025534 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Talsaclidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12287 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Talsaclidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20163565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Azabicyclo(2.2.2)octane, 3-(2-propynyloxy)-, (R)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TALSACLIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O8VSL798T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.